Parethoxycaine hydrochloride

Local Anesthesia Sodium Channel Blocker Pharmacology

Parethoxycaine hydrochloride (CAS 136-46-9) is an amino ester-type local anesthetic, historically known as Intracaine. It functions primarily as a sodium channel blocker to inhibit nerve signal conduction.

Molecular Formula C15H24ClNO3
Molecular Weight 301.81 g/mol
CAS No. 136-46-9
Cat. No. B086068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParethoxycaine hydrochloride
CAS136-46-9
Molecular FormulaC15H24ClNO3
Molecular Weight301.81 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC.Cl
InChIInChI=1S/C15H23NO3.ClH/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3;/h7-10H,4-6,11-12H2,1-3H3;1H
InChIKeySFLZPZAKIKUJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parethoxycaine Hydrochloride (CAS 136-46-9): Procurement Guide for an Ester-Type Local Anesthetic


Parethoxycaine hydrochloride (CAS 136-46-9) is an amino ester-type local anesthetic, historically known as Intracaine. It functions primarily as a sodium channel blocker to inhibit nerve signal conduction . Its structure, featuring a p-ethoxybenzoic acid core esterified with a diethylaminoethanol side chain, distinguishes it from the p-aminobenzoic acid-derived procaine. It was previously approved in the US but is now primarily a research tool [1].

Why Parethoxycaine Hydrochloride Cannot Be Simply Substituted with Other Ester Anesthetics


Substituting Parethoxycaine hydrochloride with a related ester anesthetic like procaine is scientifically unjustified due to its distinct pharmacological and physicochemical profile. Unlike procaine, which is derived from p-aminobenzoic acid, Parethoxycaine is a p-ethoxybenzoic acid derivative, resulting in a documented increase in potency and speed of onset [1]. Furthermore, its unique structural series exhibits a critical 'cut-off' effect where higher homologs become less effective due to micellization, a phenomenon not universally applicable to all ester anesthetics [2]. These quantifiable differences in kinetics and structure-function relationships necessitate compound-specific procurement.

Quantitative Differentiation Evidence for Parethoxycaine Hydrochloride Selection


Enhanced Anesthetic Potency and Onset Kinetics Relative to Procaine

Parethoxycaine (Intracaine) is documented to have a slightly more rapid onset of action and a slight increase in potency when directly compared to procaine [1]. In a rabbit corneal model, the relative anesthetic effect of Intracaine was 1.0, whereas procaine exhibited a relative effect of only 0.12, representing an approximate 8.3-fold increase in potency [2].

Local Anesthesia Sodium Channel Blocker Pharmacology

Comparative Toxicity Profile: Reduced Risk vs. Procaine

Parethoxycaine is reported to have diminished toxicity and an increased speed of action compared with procaine [1]. Quantitatively, its acute systemic toxicity in mice is defined by an intraperitoneal LD₅₀ of 300 mg/kg , establishing a benchmark for in vivo study design.

Toxicology Safety Pharmacology Preclinical Research

Physicochemical Distinction: Solubility for In Vitro Formulation

For in vitro applications, Parethoxycaine hydrochloride exhibits a high solubility in DMSO, measured at 30 mg/mL (approximately 99.4 mM) . This quantitative solubility benchmark is essential for preparing precise stock solutions and ensuring compound availability in cell-based or biochemical assays.

Formulation Science Analytical Chemistry Solubility

Unintended Pharmacological Activity: Non-Selective Smooth Muscle Inhibition

In isolated tissue experiments, Parethoxycaine (PC) at an unspecified concentration produced a non-selective inhibition of responses to all stimulants in both rat vas deferens and guinea pig ileal smooth muscle [1]. This contrasts with the more selective action of other compounds like D600, which specifically inhibited the tonic component of the K+ response.

Calcium Transport Smooth Muscle Pharmacology Off-Target Effects

Optimal Research and Industrial Use Cases for Parethoxycaine Hydrochloride


Preclinical Models Requiring a Potent, Fast-Onset Ester Anesthetic

Parethoxycaine hydrochloride is the preferred compound for research in local anesthesia where its demonstrated ~8.3x increase in potency over procaine [1] can be exploited to investigate mechanisms of nerve blockade at lower concentrations, potentially minimizing non-specific membrane effects. Its documented rapid onset [2] makes it suitable for studies on acute pain signaling.

Studies Investigating Structure-Activity Relationships (SAR) of Local Anesthetics

The compound is a cornerstone for SAR studies due to its well-characterized position within the homologous series of 4-alkoxybenzoic-diethylaminoethylester-HCl anesthetics. Its known 'cut-off' effect—where anesthetic efficiency decreases in higher homologs due to micellization [1]—provides a clear framework for investigating the relationship between physicochemical properties, such as hydrophobicity, and biological activity.

In Vitro Smooth Muscle Pharmacology and Calcium Signaling Research

As a tool compound, Parethoxycaine's non-selective inhibitory action on smooth muscle contractility [1] serves as a positive control for broad-spectrum relaxation or as a reference point for identifying more selective pharmacological agents. This property is particularly relevant in ex vivo studies using rat vas deferens or guinea pig ileum.

Formulation and Analytical Method Development

The precise, validated solubility of Parethoxycaine hydrochloride in DMSO (30 mg/mL) [1] simplifies the preparation of stock solutions for high-throughput screening or detailed analytical studies. Its distinct physicochemical signature also supports the development of specific analytical methods, such as HPLC assays [2] for quantification in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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